molecular formula C10H11BrClNO2 B1487287 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide CAS No. 2010443-16-8

2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide

Cat. No. B1487287
M. Wt: 292.55 g/mol
InChI Key: VTGGVIQVKBIUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide (BCPMA) is a synthetic compound that has been widely studied for its potential applications in scientific research. BCPMA is a derivative of the phenoxyacetic acid family, a group of compounds that have been studied for their potential in controlling plant growth and development. BCPMA has been used in a variety of laboratory experiments, including studies of its biochemical and physiological effects.

Scientific Research Applications

2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been studied for its potential applications in scientific research. In particular, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been used in studies of plant growth and development. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been found to inhibit the growth of certain plant species, including maize, wheat, and rice. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has also been used in studies of the effects of environmental stressors on plant growth and development. In addition, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been studied for its potential use in controlling insect pests in agricultural fields.

Mechanism Of Action

The exact mechanism of action of 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide is not yet fully understood. However, it is believed that 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide acts as an inhibitor of plant growth and development by interfering with the production of certain plant hormones. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide also appears to interfere with the activity of certain enzymes involved in plant growth and development. In addition, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been found to inhibit the activity of certain insect pests, likely due to its ability to interfere with insect hormones.

Biochemical And Physiological Effects

2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been studied for its biochemical and physiological effects on plants and insects. In plants, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been found to inhibit the production of certain plant hormones, such as auxins, gibberellins, and cytokinins. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has also been found to interfere with the activity of certain enzymes involved in plant growth and development. In insects, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been found to interfere with the production of certain hormones, such as juvenile hormone and ecdysone.

Advantages And Limitations For Lab Experiments

2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has several advantages for use in laboratory experiments. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide is relatively easy to synthesize and is relatively stable in storage. In addition, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has low toxicity and is relatively inexpensive. However, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has several limitations for use in laboratory experiments. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide is not very soluble in water, making it difficult to use in certain experiments. In addition, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide is not very stable in the presence of light, making it difficult to use in experiments that require long-term exposure to light.

Future Directions

2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has a number of potential applications in scientific research. One potential future direction for 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide research is to study its potential use as an insecticide. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been found to be effective in controlling certain insect pests, and further research could help to identify the most effective methods for using 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide as an insecticide. In addition, further research could help to identify the potential biochemical and physiological effects of 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide on plants and insects. Finally, further research could help to identify potential new applications for 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide, such as its potential use as a plant growth regulator.

properties

IUPAC Name

2-(3-bromo-5-chlorophenoxy)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2/c1-6(10(14)13-2)15-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGGVIQVKBIUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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